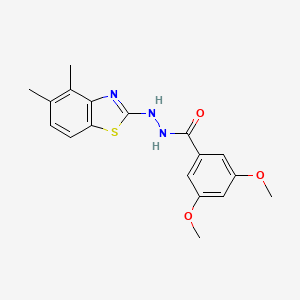

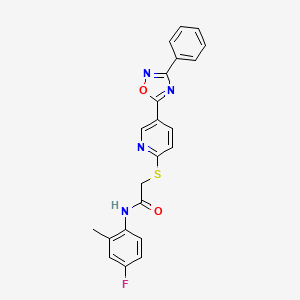

![molecular formula C13H8ClN3O2 B2694813 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 352023-64-4](/img/structure/B2694813.png)

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

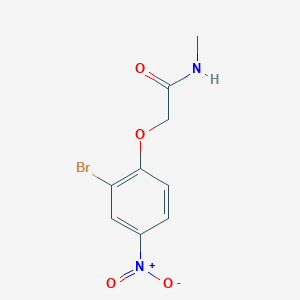

“6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 352023-64-4. Its molecular formula is C13H8ClN3O2 and it has a molecular weight of 273.68 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine”, can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI Code for “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is 1S/C13H8ClN3O2/c14-10-4-5-13-15-12 (8-16 (13)7-10)9-2-1-3-11 (6-9)17 (18)19/h1-8H .Chemical Reactions Analysis

The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- A novel strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone starts from the coupling between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates rapid access to diverse small molecule libraries with potential applications in drug discovery, including compounds showing antiproliferative activity against human cancer cell lines (Zhang et al., 2019).

- Research into the crystal structures and charge distributions of 2-phenyl-imidazo[1,2-a]-pyridine and related compounds highlights the impact of nitro-group insertion on electron density distribution within the bicyclic unit. Such studies are crucial for understanding the molecular basis of chemical reactivity and designing new compounds with desired properties (Tafeenko et al., 1996).

Biological Activities

- Investigations into imidazo[1,2-a]pyridine-based compounds reveal their potential as tyrosinase inhibitors, with specific derivatives showing comparable or superior activity to kojic acid. These findings are significant for applications in medicine, cosmetics, and the food industry, highlighting the role of arylidene moieties in modulating biological activity (Damghani et al., 2020).

- The antimicrobial and synergistic effects of novel imidazo[1,2-a]pyridine-based organoselenium compounds against bacterial and fungal strains have been documented. Such compounds, especially when combined with existing antibiotic drugs, enhance antimicrobial activity, offering new avenues for combating resistant microbial infections (Kumar et al., 2016).

Materials Science and Corrosion Inhibition

- The inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic environments has been evaluated. These studies combine experimental techniques with computational approaches to understand the molecular basis of corrosion inhibition, offering insights into the development of more effective corrosion inhibitors (Saady et al., 2021).

Mechanism of Action

While the specific mechanism of action for “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Its density is predicted to be 1.46±0.1 g/cm3 and it has a pKa of 4.65±0.50 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHEOPNBDWFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

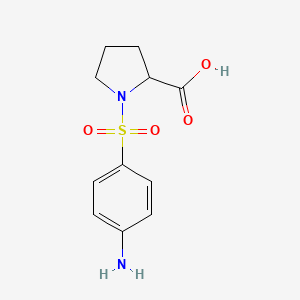

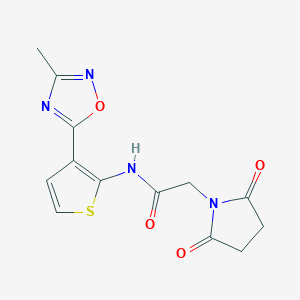

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

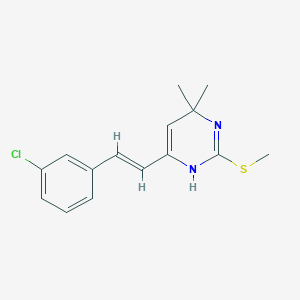

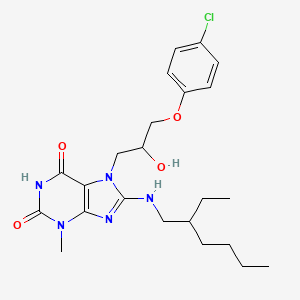

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

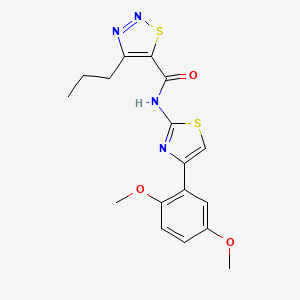

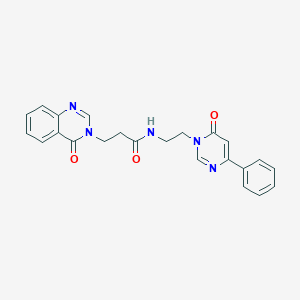

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)

![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)

![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)